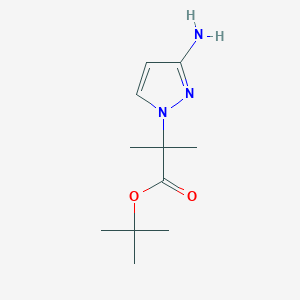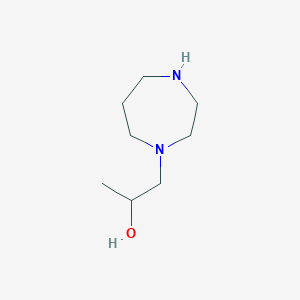
Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid, also known as AECA, is a novel amino acid derivative that has gained significant attention in the field of medicinal chemistry. AECA has been found to exhibit potent anticancer and antiviral activities, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer and viral replication. Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and cell growth. By inhibiting HDACs, Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid can induce the expression of pro-apoptotic genes and inhibit the growth and survival of cancer cells. In addition, Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid has been found to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid has been shown to have a range of biochemical and physiological effects. In cancer cells, Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid can induce apoptosis, inhibit cell growth and proliferation, and reduce the expression of key oncogenes. In viral infections, Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid can inhibit viral replication, reduce viral load, and prevent the release of infectious virions. Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid has several advantages as a research tool, including its potent anticancer and antiviral activities, as well as its relatively simple synthesis method. However, there are also some limitations to its use in lab experiments. Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid is a relatively new compound, and its mechanism of action is not fully understood. Additionally, Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid may have off-target effects on other enzymes and pathways, which could complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid. One area of interest is the development of Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid-based drugs for cancer and viral therapy. Several studies have shown that Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid has potent anticancer and antiviral activities in vitro, and further preclinical and clinical studies are needed to evaluate its safety and efficacy in humans. Another area of interest is the development of new synthetic methods for Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid, which could improve its yield and purity. Finally, further research is needed to elucidate the mechanism of action of Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid, which could provide insights into its therapeutic potential and identify new targets for drug development.
Synthesemethoden
The synthesis of Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid involves the reaction of 9-ethyl-9H-carbazole-3-carboxylic acid with glycine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then purified through column chromatography to obtain pure Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid.
Wissenschaftliche Forschungsanwendungen
Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid has been extensively studied for its potential applications in cancer and viral therapy. Studies have shown that Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid can induce apoptosis (programmed cell death) in cancer cells, inhibiting their growth and proliferation. Additionally, Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid has been found to possess potent antiviral activity against a range of viruses, including HIV, herpes simplex virus, and influenza virus.
Eigenschaften
IUPAC Name |
2-amino-2-(9-ethylcarbazol-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-18-13-6-4-3-5-11(13)12-9-10(7-8-14(12)18)15(17)16(19)20/h3-9,15H,2,17H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPYMPYOBQOQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(C(=O)O)N)C3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-(9-ethyl-9H-carbazol-3-YL)-acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(2R)-Oxiran-2-yl]oxane](/img/structure/B2963406.png)
![9-((3,5-dimethylpiperidin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2963407.png)
![8-(tert-butyl)-N-(3-fluoro-4-methylphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2963409.png)
![Methyl 4-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate](/img/structure/B2963410.png)


![6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2963416.png)
![{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol](/img/structure/B2963417.png)